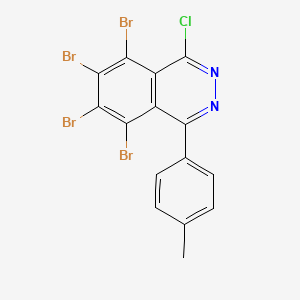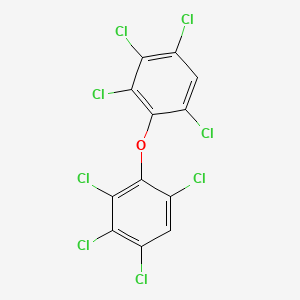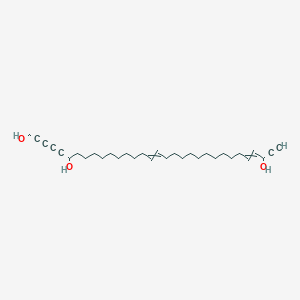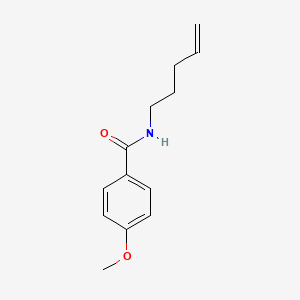
4-Methoxy-N-(pent-4-en-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-N-(pent-4-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and a pent-4-en-1-yl group attached to the nitrogen atom of the amide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(pent-4-en-1-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with pent-4-en-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-Methoxy-N-(pent-4-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH) or a carbonyl group (C=O).
Reduction: The amide functional group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(pent-4-en-1-yl)benzamide or 4-formyl-N-(pent-4-en-1-yl)benzamide.
Reduction: Formation of 4-methoxy-N-(pent-4-en-1-yl)aniline.
Substitution: Formation of 4-substituted-N-(pent-4-en-1-yl)benzamides with various functional groups.
科学研究应用
4-Methoxy-N-(pent-4-en-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Methoxy-N-(pent-4-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-Methoxy-N-(pent-4-en-1-yl)benzamide can be compared with other similar compounds, such as:
4-Methoxy-N-(4-methylbenzyl)benzamide: This compound has a similar structure but with a different substituent on the nitrogen atom. It may exhibit different chemical and biological properties due to the variation in the substituent.
4-Methoxy-N-(phenylmethylene)benzamide: This compound has a phenylmethylene group instead of a pent-4-en-1-yl group. The presence of the phenylmethylene group can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which can confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
113261-21-5 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
4-methoxy-N-pent-4-enylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-3-4-5-10-14-13(15)11-6-8-12(16-2)9-7-11/h3,6-9H,1,4-5,10H2,2H3,(H,14,15) |
InChI 键 |
IPGNVPIOPPZNMS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


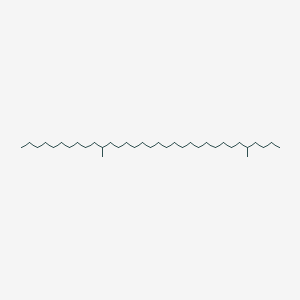
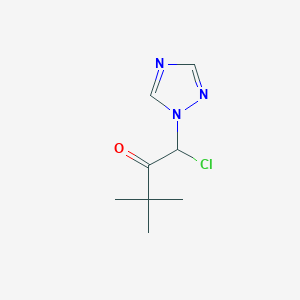
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
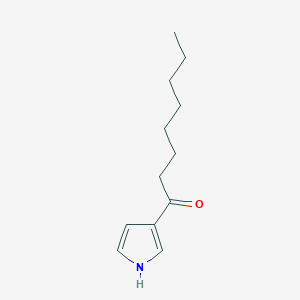

![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)
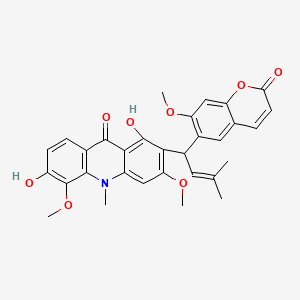
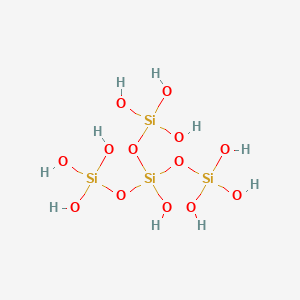
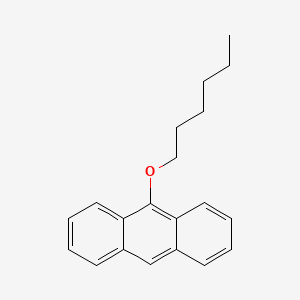
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
